molecular formula C23H23NO2 B4820928 4-(4-sec-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(4-sec-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B4820928
M. Wt: 345.4 g/mol
InChI Key: MSRGZWOXCICCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-sec-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, commonly known as JNJ-31001074, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzoquinolines and has been studied extensively for its pharmacological properties. In

Mechanism of Action

The mechanism of action of JNJ-31001074 involves the inhibition of Hsp90, which is a chaperone protein that is involved in the folding and stabilization of various client proteins. Hsp90 is overexpressed in cancer cells and is essential for their survival. JNJ-31001074 binds to the ATP-binding site of Hsp90 and prevents its activity, leading to the degradation of client proteins. In Alzheimer's and Parkinson's disease models, JNJ-31001074 has been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, respectively, by promoting their degradation.
Biochemical and Physiological Effects
JNJ-31001074 has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting the activity of Hsp90. It also reduces the expression of various oncogenes and angiogenic factors. In Alzheimer's and Parkinson's disease models, JNJ-31001074 reduces the accumulation of amyloid-beta and alpha-synuclein, respectively, by promoting their degradation. It also reduces neuroinflammation and oxidative stress, which are associated with these diseases.

Advantages and Limitations for Lab Experiments

JNJ-31001074 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, one limitation of JNJ-31001074 is that it has poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of JNJ-31001074. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine its efficacy in clinical trials and its potential side effects. Another potential application is in the treatment of neurodegenerative diseases, where it has shown neuroprotective effects in preclinical studies. Further studies are needed to determine its efficacy in clinical trials and its potential side effects. Additionally, JNJ-31001074 can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential.

Scientific Research Applications

JNJ-31001074 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties by inhibiting the activity of heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in cancer cells. JNJ-31001074 has also been studied for its neuroprotective effects in Alzheimer's and Parkinson's disease models. It has been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, respectively, which are hallmarks of these diseases.

properties

IUPAC Name

4-(4-butan-2-yloxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-3-15(2)26-18-11-8-17(9-12-18)21-14-22(25)24-23-19-7-5-4-6-16(19)10-13-20(21)23/h4-13,15,21H,3,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRGZWOXCICCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-sec-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 2
4-(4-sec-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-(4-sec-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 4
4-(4-sec-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 5
4-(4-sec-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Reactant of Route 6
4-(4-sec-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.